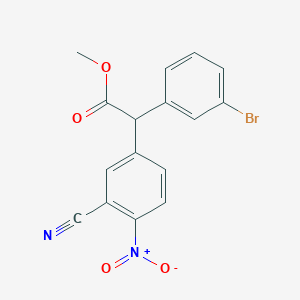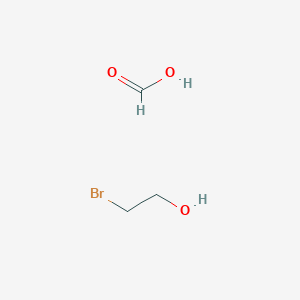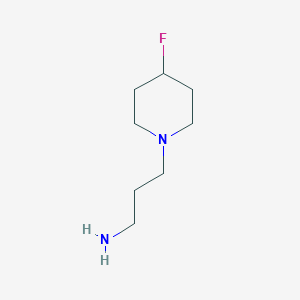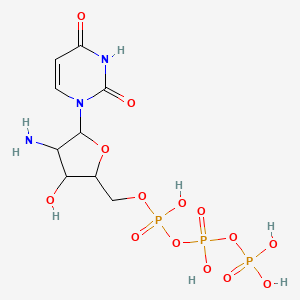
Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a cyano group, a nitro group, and a bromophenyl group attached to an acetate moiety. Such compounds are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate typically involves multi-step organic reactions. One possible route could involve the esterification of 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, methanol.
Major Products Formed
Oxidation: 2-(3-amino-4-nitrophenyl)-2-(3-bromophenyl)acetate.
Reduction: 2-(3-cyano-4-aminophenyl)-2-(3-bromophenyl)acetate.
Substitution: 2-(3-cyano-4-nitrophenyl)-2-(3-hydroxyphenyl)acetate.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The cyano and nitro groups could play a role in its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-chlorophenyl)acetate
Uniqueness
Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate is unique due to the presence of both a bromophenyl group and a nitrophenyl group, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H11BrN2O4 |
|---|---|
Poids moléculaire |
375.17 g/mol |
Nom IUPAC |
methyl 2-(3-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate |
InChI |
InChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-3-2-4-13(17)8-10)11-5-6-14(19(21)22)12(7-11)9-18/h2-8,15H,1H3 |
Clé InChI |
PGHVZJVXPJEJTK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC(=CC=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)



![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)



